molecular formula C8H5Cl2NO2 B13893373 5-Amino-4,6-dichloroisobenzofuran-1(3H)-one

5-Amino-4,6-dichloroisobenzofuran-1(3H)-one

Katalognummer: B13893373
Molekulargewicht: 218.03 g/mol
InChI-Schlüssel: YOJVCGUDXLMUFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-4,6-dichloroisobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofurans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4,6-dichloroisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common route might include the chlorination of an isobenzofuran derivative followed by amination. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of less chlorinated or deaminated products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, amines, alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield chlorinated quinones, while substitution reactions could produce various functionalized isobenzofurans.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-Amino-4,6-dichloroisobenzofuran-1(3H)-one could be used as a building block for synthesizing more complex molecules. Its unique structure might make it valuable in developing new materials or catalysts.

Biology

In biological research, this compound might be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly if it shows activity against specific biological targets.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be investigated for anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, this compound might be used in the synthesis of dyes, pigments, or other specialty chemicals. Its unique properties could make it valuable in developing new materials with specific characteristics.

Wirkmechanismus

The mechanism of action of 5-Amino-4,6-dichloroisobenzofuran-1(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate these pathways and understand how the compound exerts its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-4-chloroisobenzofuran-1(3H)-one
  • 5-Amino-6-chloroisobenzofuran-1(3H)-one
  • 4,6-Dichloroisobenzofuran-1(3H)-one

Uniqueness

5-Amino-4,6-dichloroisobenzofuran-1(3H)-one is unique due to the presence of both amino and dichloro substituents on the isobenzofuran ring. This combination of functional groups might confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C8H5Cl2NO2

Molekulargewicht

218.03 g/mol

IUPAC-Name

5-amino-4,6-dichloro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H5Cl2NO2/c9-5-1-3-4(2-13-8(3)12)6(10)7(5)11/h1H,2,11H2

InChI-Schlüssel

YOJVCGUDXLMUFB-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C(=C(C=C2C(=O)O1)Cl)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.